molecular formula C11H11F4N B13977489 N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine

N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine

Cat. No.: B13977489
M. Wt: 233.20 g/mol
InChI Key: ICKPQDPMMNPPRI-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring substituted with a 2-fluorobenzyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the 2-Fluorobenzyl Group: This step may involve nucleophilic substitution reactions where a 2-fluorobenzyl halide reacts with a suitable nucleophile.

    Addition of the Trifluoromethyl Group: This can be accomplished through trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a ligand for specific receptors.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorobenzyl)-N-methylcyclopropanamine
  • N-(trifluoromethyl)cyclopropanamine
  • N-(2-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine

Uniqueness

N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of both the 2-fluorobenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. These substituents may influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(trifluoromethyl)cyclopropanamine

InChI

InChI=1S/C11H11F4N/c12-10-4-2-1-3-8(10)7-16(9-5-6-9)11(13,14)15/h1-4,9H,5-7H2

InChI Key

ICKPQDPMMNPPRI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=CC=C2F)C(F)(F)F

Origin of Product

United States

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